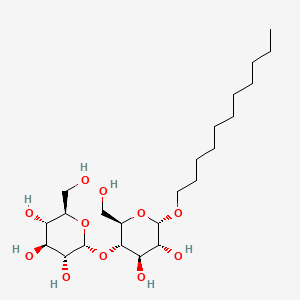

Undecyl alpha-D-maltopyranoside

Vue d'ensemble

Description

Applications De Recherche Scientifique

Undecyl a-D-maltopyranoside has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Undecyl alpha-D-maltopyranoside primarily targets the V-type sodium ATPase subunit K . This protein is found in Enterococcus hirae, a strain of bacteria . The ATPase is crucial for the bacteria’s energy metabolism and ion transport .

Mode of Action

It’s known that the compound interacts with the v-type sodium atpase subunit k, potentially altering its function .

Biochemical Pathways

Given its target, it’s likely that it impacts the energy metabolism and ion transport pathways in enterococcus hirae .

Result of Action

Given its target, it may disrupt the energy metabolism and ion transport in Enterococcus hirae, potentially inhibiting the bacteria’s growth and proliferation .

Analyse Biochimique

Biochemical Properties

Undecyl alpha-D-maltopyranoside plays a crucial role in the solubilization and stabilization of membrane proteins . It interacts with these proteins by embedding its hydrophobic tail into the lipid bilayer and surrounding the protein with its hydrophilic head. This interaction helps to extract the protein from the membrane while maintaining its native structure .

Cellular Effects

In cellular processes, this compound is known to influence the function of various types of cells by interacting with their membrane proteins

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with membrane proteins. It is believed to exert its effects at the molecular level through binding interactions with these proteins, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. It is known for its stability and is not easily degraded, making it suitable for long-term studies

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of undecyl a-D-maltopyranoside typically involves the glycosylation of maltose with undecanol under acidic conditions . The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of undecyl a-D-maltopyranoside follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Undecyl a-D-maltopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the maltopyranoside moiety can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted maltopyranosides.

Comparaison Avec Des Composés Similaires

Similar Compounds

n-Dodecyl β-D-maltopyranoside: Similar in structure but with a longer alkyl chain.

n-Decyl β-D-maltopyranoside: Similar in structure but with a shorter alkyl chain.

n-Octyl β-D-glucopyranoside: Similar in function but with a different sugar moiety.

Uniqueness

Undecyl a-D-maltopyranoside is unique due to its intermediate alkyl chain length, which provides a balance between solubilization efficiency and stability . This makes it particularly useful in applications where both properties are required .

Activité Biologique

Undecyl α-D-maltopyranoside is a non-ionic surfactant and a member of the maltopyranoside family, known for its significant role in biological and biochemical applications. This compound has garnered attention for its ability to solubilize and stabilize membrane proteins, making it a valuable tool in various research fields, including structural biology, drug delivery, and microbiology.

- Chemical Formula : C23H44O11

- CAS Number : 168037-13-6

- Molecular Weight : 492.6 g/mol

Undecyl α-D-maltopyranoside primarily interacts with membrane proteins, particularly targeting the V-type sodium ATPase subunit K . This interaction can disrupt energy metabolism and ion transport processes in cells, notably in Enterococcus hirae, potentially inhibiting bacterial growth and proliferation.

Biochemical Pathways

The compound influences several biochemical pathways:

- Energy Metabolism : By affecting ATPase activity, it alters cellular energy dynamics.

- Ion Transport : It plays a role in maintaining ionic balance across membranes, which is crucial for cell survival and function.

1. Membrane Protein Solubilization

Undecyl α-D-maltopyranoside is instrumental in the solubilization of membrane proteins, facilitating their study in vitro. This property is particularly useful for structural biology applications where membrane proteins need to be extracted without denaturing them.

2. Antimicrobial Activity

Research indicates that undecyl α-D-maltopyranoside exhibits antimicrobial properties. Its mechanism involves disrupting bacterial membranes, which can lead to cell lysis. This activity is particularly noted against gram-positive bacteria like Enterococcus hirae and some strains of Staphylococcus aureus.

Study 1: Membrane Protein Stabilization

A study demonstrated that undecyl α-D-maltopyranoside effectively stabilized membrane proteins for X-ray crystallography, allowing researchers to obtain high-resolution structures that were previously unattainable with other detergents.

Study 2: Antimicrobial Efficacy

In a comparative study of surfactants, undecyl α-D-maltopyranoside showed superior antimicrobial activity against E. hirae, with an observed minimum inhibitory concentration (MIC) significantly lower than that of traditional detergents like Triton X-100 .

Comparison with Similar Compounds

| Compound | Alkyl Chain Length | Solubilization Efficiency | Unique Features |

|---|---|---|---|

| Undecyl α-D-maltopyranoside | 11 carbon atoms | High | Intermediate chain length balances stability and efficiency |

| n-Dodecyl β-D-maltopyranoside | 12 carbon atoms | Very High | Longer chain may lead to increased micelle formation |

| n-Octyl β-D-glucopyranoside | 8 carbon atoms | Moderate | Shorter chain affects solubilization capacity |

Research Applications

Undecyl α-D-maltopyranoside finds applications across various fields:

- Biochemistry : Used as a surfactant in protein purification processes.

- Pharmaceuticals : In drug formulation, it enhances the bioavailability of hydrophobic drugs by forming micelles.

- Nanotechnology : Employed in the synthesis of nanoparticles due to its stabilizing properties.

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEMNFYVTFDKRG-BFNKVOCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659191 | |

| Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168037-13-6 | |

| Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.